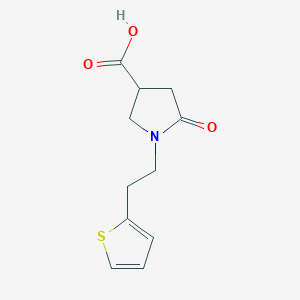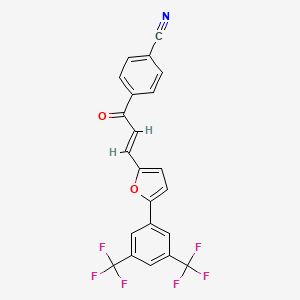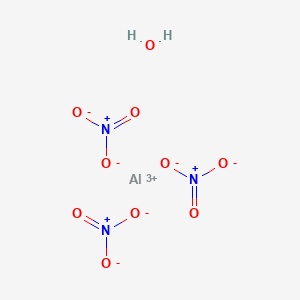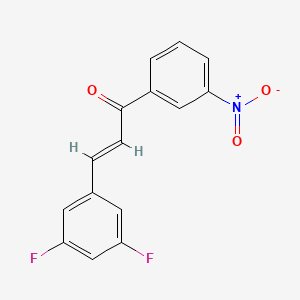
5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid
描述
5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring substituted with a thienyl group and a carboxylic acid functional group.
作用机制
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Thiophene derivatives, however, are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives have been shown to exhibit a range of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
生化分析
Biochemical Properties
5-Oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase and cytochrome P450 enzymes. These interactions often involve binding to the active sites of these enzymes, influencing their catalytic activities. The compound’s thiophene ring can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme’s active site .
Molecular Mechanism
At the molecular level, 5-Oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, altering their structure and function. Additionally, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in metabolic pathways. For example, its interaction with cytochrome P450 enzymes can result in altered drug metabolism and detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylic acid can change over time. The compound’s stability is influenced by factors such as pH and temperature. Over extended periods, it may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
5-Oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 5-Oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. These factors determine its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 5-Oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity. For instance, nuclear localization may enhance its ability to modulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the efficient synthesis of highly enantiomerically enriched pyrrolidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. Techniques such as crystallization, distillation, and chromatography are likely employed to ensure the purity and yield of the final product .
化学反应分析
Types of Reactions
5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学研究应用
5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery for its biological activity.
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Another pyrrolidine derivative with potential therapeutic applications.
2-Pyrrolidinecarboxylic acid-5-oxo-, ethyl ester: A related compound used in various chemical syntheses.
Uniqueness
5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid is unique due to its combination of a thienyl group and a carboxylic acid functional group on the pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
IUPAC Name |
5-oxo-1-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-10-6-8(11(14)15)7-12(10)4-3-9-2-1-5-16-9/h1-2,5,8H,3-4,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKNZMMFHYMMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3041025.png)


![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B3041029.png)
![1-[4-(4-Benzoylpiperidino)-3-nitrophenyl]-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041030.png)


![2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B3041036.png)
![1-(6-Methoxy-2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041037.png)
![N-[(Z)-[diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline](/img/structure/B3041038.png)
![2,2,2-trichloro-1-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B3041042.png)

![2-[(3,5-Difluorobenzyl)thio]pyridinium-1-olate](/img/structure/B3041045.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3041047.png)
